(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Brand Name:
Vulcanchem
CAS No.:
122556-78-9
VCID:
VC20848322
InChI:
InChI=1S/C7H10N2O3/c10-6-4-9(12)7(11)5-2-1-3-8(5)6/h5,12H,1-4H2/t5-/m0/s1
SMILES:
C1CC2C(=O)N(CC(=O)N2C1)O
Molecular Formula:
C7H10N2O3
Molecular Weight:
170.17 g/mol
(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
CAS No.: 122556-78-9
Cat. No.: VC20848322
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122556-78-9 |
|---|---|
| Molecular Formula | C7H10N2O3 |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | (8aS)-2-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
| Standard InChI | InChI=1S/C7H10N2O3/c10-6-4-9(12)7(11)5-2-1-3-8(5)6/h5,12H,1-4H2/t5-/m0/s1 |
| Standard InChI Key | UCGLOXQHWNSIHC-YFKPBYRVSA-N |
| Isomeric SMILES | C1C[C@H]2C(=O)N(CC(=O)N2C1)O |
| SMILES | C1CC2C(=O)N(CC(=O)N2C1)O |
| Canonical SMILES | C1CC2C(=O)N(CC(=O)N2C1)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator